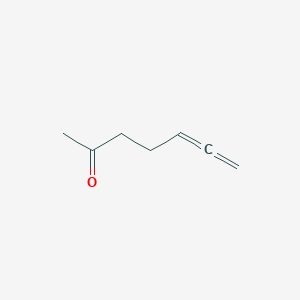
Hepta-5,6-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepta-5,6-dien-2-one is an organic compound characterized by its unique structure featuring a seven-carbon chain with conjugated double bonds and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hepta-5,6-dien-2-one can be synthesized through several methods. One common approach involves the dimerization of bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) over various zeolite catalysts. This reaction typically occurs at elevated temperatures around 250°C and utilizes catalysts such as HY, Hbeta, HZSM-5, and Al-MCM-41 . The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of high-energy-density fuels (HEDFs) and petrochemical processes. Cyclopentadiene and acetylene are commonly used as raw materials for the production of norbornadiene, which is then dimerized to form this compound .
Análisis De Reacciones Químicas
Types of Reactions
Hepta-5,6-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Hepta-5,6-dien-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Hepta-5,6-dien-2-one involves its interaction with various molecular targets and pathways. For instance, in the presence of Lewis acids, the compound undergoes heavy atom tunneling, which lowers activation barriers and facilitates reactions that would otherwise be energetically unfavorable . This unique mechanism is of particular interest in the study of quantum tunneling and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylhepta-2,4-dien-6-one:
Spiro[2.4]hepta-4,6-diene: This compound has a spirocyclic structure and is used in organic synthesis.
Bicyclo[2.2.1]hepta-2,5-diene:
Uniqueness
Hepta-5,6-dien-2-one is unique due to its conjugated diene system and ketone functional group, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo heavy atom tunneling in the presence of Lewis acids further distinguishes it from similar compounds .
Propiedades
InChI |
InChI=1S/C7H10O/c1-3-4-5-6-7(2)8/h4H,1,5-6H2,2H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLLMNOIFRGFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC=C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60500677 |
Source


|
| Record name | Hepta-5,6-dien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20449-20-1 |
Source


|
| Record name | Hepta-5,6-dien-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60500677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














